molecular formula C10H18O3 B13632720 Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate CAS No. 24222-13-7

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

Cat. No.: B13632720
CAS No.: 24222-13-7
M. Wt: 186.25 g/mol
InChI Key: PUIUZWMTQGBAIE-UHFFFAOYSA-N
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Description

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its unique structural features, which include a cis configuration and an ethyl ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the cis configuration is maintained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves the reactivity of its epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cis configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its trans counterpart. The presence of the ethyl ester group also influences its solubility and reactivity .

Properties

CAS No.

24222-13-7

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

PUIUZWMTQGBAIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CC(C)C

Origin of Product

United States

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